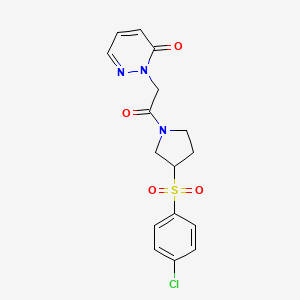

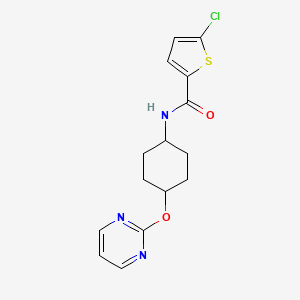

N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including an amine, a nitro group, a thioether, a pyrimidinone, and a fluorobenzamide. These functional groups could potentially give the compound a variety of interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely influence the overall shape of the molecule and its electronic properties .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could make the compound more lipophilic, which could influence its solubility and reactivity .Scientific Research Applications

Reductive Chemistry in Novel Cytotoxins

One of the scientific applications involves the study of reductive chemistry in novel bioreductive drugs, focusing on their selective toxicity for hypoxic cells. The reduction chemistry of similar compounds, which includes the radiolytic reduction and the synthesis of major reduction products, has been a subject of interest to understand their cytotoxicities and stability (Palmer et al., 1995).

Synthesis and Molecular Docking in Antibacterial Agents

Research has been conducted on the synthesis of derivatives of similar compounds for antibacterial applications. Molecular docking studies are performed to understand the interaction of these compounds with bacterial protein receptors. This includes the exploration of their antibacterial properties against various strains, highlighting their potential as antimicrobial agents (Ravichandiran et al., 2015).

Role in Bioactivation and DNA Crosslinking

Studies have shown the active forms of related compounds in bioactivation processes, focusing on their ability to form DNA-DNA interstrand crosslinks. The interaction with thioesters to form DNA reactive species is significant in understanding their selective cytotoxicity and potential therapeutic applications (Knox et al., 1991).

Inhibition of Thymidylate Synthase in Antitumor Agents

Research into similar compounds has included their role as inhibitors of thymidylate synthase, a key enzyme in DNA synthesis. This involves studying the synthesis of classical analogues and their effects on tumor cell lines, contributing to the development of new antitumor agents (Gangjee et al., 2004).

Mechanism of Action

Future Directions

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 2-amino-4-nitrophenol to form 4-(2-amino-4-nitrophenyl)-4-fluorobenzoyl chloride. The resulting compound is then reacted with 2-mercaptoacetic acid to form 4-(2-((2-mercaptoacetyl)amino)-4-nitrophenyl)-4-fluorobenzamide. This intermediate is then reacted with ethyl acetoacetate to form N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide.", "Starting Materials": [ "4-fluorobenzoic acid", "thionyl chloride", "2-amino-4-nitrophenol", "2-mercaptoacetic acid", "ethyl acetoacetate" ], "Reaction": [ "4-fluorobenzoic acid + thionyl chloride → 4-fluorobenzoyl chloride", "4-fluorobenzoyl chloride + 2-amino-4-nitrophenol → 4-(2-amino-4-nitrophenyl)-4-fluorobenzoyl chloride", "4-(2-amino-4-nitrophenyl)-4-fluorobenzoyl chloride + 2-mercaptoacetic acid → 4-(2-((2-mercaptoacetyl)amino)-4-nitrophenyl)-4-fluorobenzamide", "4-(2-((2-mercaptoacetyl)amino)-4-nitrophenyl)-4-fluorobenzamide + ethyl acetoacetate → N-(4-amino-2-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide" ] } | |

CAS No. |

888417-50-3 |

Molecular Formula |

C19H15FN6O5S |

Molecular Weight |

458.42 |

IUPAC Name |

N-[4-amino-2-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |

InChI |

InChI=1S/C19H15FN6O5S/c20-11-3-1-10(2-4-11)17(28)23-15-16(21)24-19(25-18(15)29)32-9-14(27)22-12-5-7-13(8-6-12)26(30)31/h1-8H,9H2,(H,22,27)(H,23,28)(H3,21,24,25,29) |

InChI Key |

JRKCCCFMIMFTFV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N)F |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2598174.png)

![{[3-(4-Methoxybenzyl)-6-morpholin-4-yl-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetonitrile](/img/structure/B2598181.png)

![1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2598182.png)

![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2598183.png)

![3-Benzyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2598189.png)

![1-(2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2598194.png)

![ethyl 2-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindol-2(3H)-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2598196.png)